molecular formula C18H19ClN4S B7834990 4-(4-CHLOROPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834990
M. Wt: 358.9 g/mol
InChI Key: SZSNOOPZQNSUMU-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde, ethyl cyanoacetate, and thiourea.

    Substitution Reactions:

    Final Cyclization and Purification: The final step involves cyclization to form the desired pyrimidine ring structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production methods.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Pharmaceutical Development: The compound is explored for its potential to be developed into a drug candidate, with studies focusing on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Industrial Applications: It may also have applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects through:

    Enzyme Inhibition: By binding to and inhibiting the activity of specific enzymes, the compound can modulate biochemical pathways.

    Receptor Binding: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

    Pathway Modulation: It can influence various biological pathways, including those involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-6-(2-methylpiperidin-1-yl)-2-(methylthio)pyrimidine-5-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.

    4-(4-Chlorophenyl)-6-(2-methylpiperidin-1-yl)-2-(methylthio)pyrimidine-5-methanol: Similar structure with a methanol group instead of a carbonitrile group.

Uniqueness

4-(4-CHLOROPHENYL)-6-(2-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbonitrile group, in particular, may contribute to its reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(2-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4S/c1-12-5-3-4-10-23(12)17-15(11-20)16(21-18(22-17)24-2)13-6-8-14(19)9-7-13/h6-9,12H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSNOOPZQNSUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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